molecular formula C9H16N2O6 B14594269 N-{3-[Bis(carboxymethyl)amino]propyl}glycine CAS No. 60972-23-8

N-{3-[Bis(carboxymethyl)amino]propyl}glycine

Cat. No.: B14594269
CAS No.: 60972-23-8
M. Wt: 248.23 g/mol
InChI Key: RMUGHYFYHCCULM-UHFFFAOYSA-N
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Description

N-{3-[Bis(carboxymethyl)amino]propyl}glycine is a chelating agent known for its ability to form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its strong binding properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-{3-[Bis(carboxymethyl)amino]propyl}glycine can be synthesized through the reaction of nitrilotriacetic acid with glycine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pH of around 8-9 to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{3-[Bis(carboxymethyl)amino]propyl}glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, usually in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted glycine derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of N-{3-[Bis(carboxymethyl)amino]propyl}glycine involves its ability to form stable complexes with metal ions. The compound’s carboxylate and amino groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in various applications, from metal ion removal to enhancing the stability of metal-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[Bis(carboxymethyl)amino]propyl}glycine is unique due to its specific structural configuration, which provides distinct binding properties and stability. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring precise metal ion control and removal .

Properties

IUPAC Name

2-[3-[bis(carboxymethyl)amino]propylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O6/c12-7(13)4-10-2-1-3-11(5-8(14)15)6-9(16)17/h10H,1-6H2,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUGHYFYHCCULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)CN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552318
Record name N-{3-[Bis(carboxymethyl)amino]propyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60972-23-8
Record name N-(Carboxymethyl)-N-[3-[(carboxymethyl)amino]propyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60972-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[Bis(carboxymethyl)amino]propyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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